molecular formula C15H23N5O2S B2836223 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione CAS No. 897453-92-8

1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione

Cat. No. B2836223
CAS RN: 897453-92-8
M. Wt: 337.44
InChI Key: DTVYVMRTMPVMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 selectively binds to the adenosine A2B receptor and blocks its activation by adenosine. This receptor is a G protein-coupled receptor that activates the cAMP signaling pathway. By blocking the activation of this pathway, 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 can modulate a variety of physiological processes.
Biochemical and Physiological Effects
1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 can reduce inflammation, angiogenesis, and fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 in lab experiments is its selectivity for the adenosine A2B receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one limitation of using 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 is its potential off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to the adenosine A2B receptor.

Future Directions

There are several future directions for the use of 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 in scientific research. One area of interest is the role of the adenosine A2B receptor in cancer progression. 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 has been shown to inhibit the proliferation of cancer cells, and further research could elucidate its potential as a therapeutic agent. Additionally, 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 could be used to study the role of the adenosine A2B receptor in other physiological processes, such as wound healing and tissue regeneration.
In conclusion, 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 is a selective antagonist of the adenosine A2B receptor that has gained attention in scientific research due to its potential applications in studying various physiological processes. Its selectivity for the adenosine A2B receptor allows researchers to study the specific role of this receptor in various processes, but careful control for off-target effects is necessary. Further research could elucidate its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 can be synthesized using a multi-step process involving the reaction of 8-chlorotheophylline with 2-(2-piperidin-1-ylethylthio)ethanamine, followed by the addition of trimethylsilyl chloride and the deprotection of the resulting intermediate.

Scientific Research Applications

1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 has been widely used in scientific research as a tool to study the adenosine A2B receptor. This receptor is involved in a variety of physiological processes, including inflammation, angiogenesis, and immune response. By selectively blocking this receptor, researchers are able to study its specific role in these processes.

properties

IUPAC Name

1,3,9-trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)23-10-9-20-7-5-4-6-8-20/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYVMRTMPVMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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